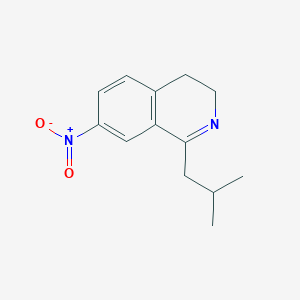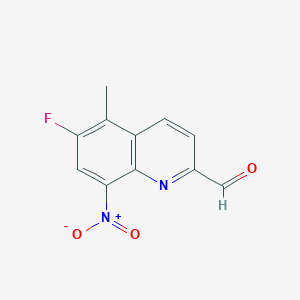![molecular formula C8H11ClN4Si B11878536 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 257298-06-9](/img/structure/B11878536.png)
4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a chlorine atom at the 4th position and a trimethylsilyl group at the 1st position of the pyrazolo[3,4-d]pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method includes the following steps:
Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This can be achieved by dissolving 2-cyano-3-(1,3-dioxolane) ethyl propionate in ethanol, adding alkali and formamidine acetate, and heating the mixture to reflux.
Introduction of the trimethylsilyl group: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then reacted with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine to introduce the trimethylsilyl group at the 1st position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic aromatic substitution: The chlorine atom at the 4th position can be substituted by nucleophiles under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura coupling: This reaction involves the use of boronic acids or esters, a palladium catalyst, and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or water.
Major Products:
Substituted pyrazolopyrimidines: Depending on the nucleophile used, various substituted derivatives can be obtained.
Biaryl compounds: Products of Suzuki-Miyaura coupling reactions are typically biaryl compounds with diverse functional groups.
Applications De Recherche Scientifique
Chemistry: 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine is used as a building block in organic synthesis to create more complex molecules with potential biological activity .
Biology and Medicine:
Anticancer research: Derivatives of this compound have shown promising activity against various cancer cell lines, making it a valuable scaffold for developing new anticancer agents.
Neurobiology: It has been studied for its potential role in modulating neurological pathways and receptors.
Industry:
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: It is also explored for its potential use in the development of new agrochemicals with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example:
Kinase inhibition: Some derivatives act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways that regulate cell growth and survival.
Apoptosis induction: Certain compounds induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparaison Avec Des Composés Similaires
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the core structure but lacks the trimethylsilyl group, resulting in different reactivity and applications.
Pyrido[2,3-d]pyrimidines: These compounds have a similar heterocyclic framework but differ in the position and nature of substituents, leading to variations in biological activity and chemical properties.
Uniqueness: The presence of the trimethylsilyl group in 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine imparts unique steric and electronic properties, enhancing its reactivity in certain chemical reactions and its potential as a pharmacophore in drug discovery .
Propriétés
Numéro CAS |
257298-06-9 |
|---|---|
Formule moléculaire |
C8H11ClN4Si |
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11ClN4Si/c1-14(2,3)13-8-6(4-12-13)7(9)10-5-11-8/h4-5H,1-3H3 |
Clé InChI |
XWTAGHQJTVZPGN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N1C2=C(C=N1)C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



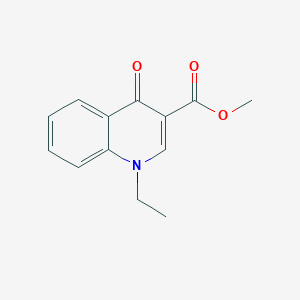
![N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide](/img/structure/B11878465.png)
![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)
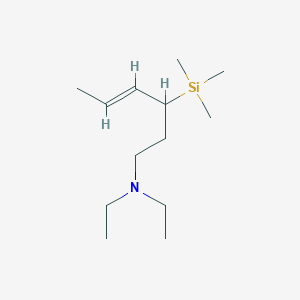
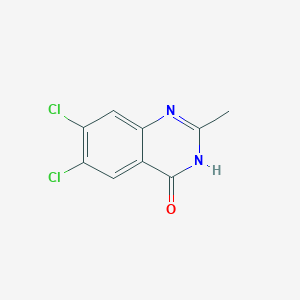
![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)
